

Mass Spectrometry Fragmentation of Allyl Methyl Disulfide-d3: A Technical Guide

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Compound of Interest		
Compound Name:	Allyl methyl disulfide-d3	
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This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of **Allyl methyl disulfide-d3** (AMDS-d3). While direct experimental data for the deuterated compound is not readily available in the public domain, this guide extrapolates the fragmentation behavior from the known patterns of the non-deuterated analogue, Allyl Methyl Disulfide, and general principles of disulfide mass spectrometry.

Core Fragmentation Pathways

Under electron ionization, **Allyl methyl disulfide-d3** is expected to undergo several key fragmentation reactions. The primary cleavages involve the disulfide bond and the bonds adjacent to the sulfur atoms. The presence of the deuterium-labeled methyl group provides a distinct mass shift in the resulting fragment ions, allowing for clear pathway elucidation.

The main fragmentation processes for dialkyl disulfides include carbon-sulfur bond cleavage and intramolecular hydrogen transfer[1]. For allyl methyl disulfide, the presence of the allyl group introduces additional resonance stabilization for certain fragments.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for **Allyl methyl disulfide- d3** upon 70 eV electron ionization, based on the fragmentation of its non-deuterated



counterpart[2]. The molecular weight of **Allyl methyl disulfide-d3** is approximately 123.25 g/mol .

m/z (Predicted)	Ion Structure	Proposed Fragmentation	Relative Abundance (Predicted)
123	[CH2=CHCH2SSCD3] +•	Molecular Ion	Moderate
82	[CH2=CHCH2S]+	Cleavage of the S-S bond with charge retention on the allylthio fragment	High
73	[CH2=CHCH2S]+	Low	
50	[SCD3]+	Cleavage of the S-S bond with charge retention on the methyl-d3-thio fragment	Moderate
41	[CH2=CHCH2]+	Cleavage of the C-S bond of the allyl group	Very High
39	[C3H3]+	Loss of H2 from the allyl cation	Low

Note: Relative abundances are estimated based on the typical fragmentation patterns of similar compounds and may vary depending on experimental conditions.

Experimental Protocols

The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) protocols commonly used for the analysis of volatile organosulfur compounds.

Instrumentation:

• Gas Chromatograph: Coupled to a Mass Spectrometer.



- Ionization Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Injector: Split/splitless injector, operated in splitless mode for trace analysis.
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

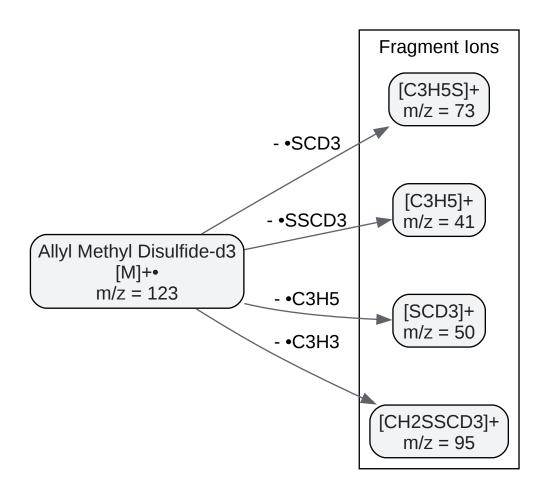
• Ion Source Temperature: 230 °C

• Quadrupole Temperature: 150 °C

• Scan Range: m/z 35-300.

Fragmentation Pathway Diagram





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Caption: Proposed El fragmentation pathway of Allyl methyl disulfide-d3.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Allyl methyl disulfide | C4H8S2 | CID 62434 PubChem [pubchem.ncbi.nlm.nih.gov]
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